Chloromethane-13C

Overview

Description

It is primarily used as an antiviral agent in ophthalmic solutions for the treatment of keratoconjunctivitis and epithelial keratitis caused by the herpes simplex virus types 1 and 2 . Additionally, trifluridine is a component of the anti-cancer drug trifluridine/tipiracil, which is used in the treatment of metastatic colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluridine involves several key steps:

Halogenation of Hydroxyl Fully-Protected Ribose: This step involves the halogenation of hydroxyl fully-protected ribose.

Condensation with 5-Trifluoromethyl Uracil: The halogenated ribose is then condensed with 5-trifluoromethyl uracil.

Deprotection: The intermediate 5-trifluoromethyl uridine is generated by deprotecting the condensed product.

Dehydration, Halogenation, and Reduction: Finally, the intermediate undergoes dehydration, halogenation, and reduction reactions to obtain trifluridine.

Industrial Production Methods

In industrial production, trifluridine is synthesized using a similar method but with optimizations for large-scale production. For example, the use of an acidic resin catalyst instead of a traditional Lewis acid catalyst improves catalytic efficiency and reduces environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Trifluridine undergoes various chemical reactions, including:

Oxidation: Trifluridine can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert trifluridine into different reduced forms.

Substitution: Trifluridine can undergo substitution reactions, particularly involving its trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.

Major Products Formed

The major products formed from these reactions include various derivatives of trifluridine, such as trifluoromethyl-substituted uracil derivatives .

Scientific Research Applications

Trifluridine has a wide range of scientific research applications:

Chemistry: In chemistry, trifluridine is used as a nucleoside analog in various synthetic and analytical applications.

Biology: In biological research, trifluridine is used to study DNA replication and repair mechanisms.

Medicine: Trifluridine is used in the treatment of viral infections, particularly herpes simplex virus infections, and as a component of anti-cancer therapies for metastatic colorectal cancer

Mechanism of Action

Trifluridine exerts its effects by incorporating into DNA and interfering with DNA synthesis. It is a thymidine-based nucleoside analog that gets phosphorylated to trifluridine triphosphate within the cell. This triphosphate form is then incorporated into DNA, leading to the inhibition of DNA synthesis and cell proliferation . In the case of its antiviral activity, trifluridine blocks viral DNA replication by incorporating into viral DNA and preventing proper base pairing .

Comparison with Similar Compounds

Trifluridine is often compared with other nucleoside analogs such as idoxuridine and vidarabine. While all three compounds are used to treat viral infections, trifluridine has shown superior efficacy in certain cases, particularly in the treatment of dendritic ulcers caused by herpes simplex virus . Additionally, trifluridine’s incorporation into DNA and its ability to inhibit thymidylate synthase make it unique among nucleoside analogs .

List of Similar Compounds

Idoxuridine: Another nucleoside analog used to treat herpes simplex virus infections.

Vidarabine: An antiviral drug used to treat herpes simplex and varicella-zoster virus infections.

Acyclovir: A widely used antiviral drug for herpes simplex and varicella-zoster virus infections.

Biological Activity

Chloromethane-13C (CH3Cl-13C) is a stable isotope-labeled compound that has garnered interest in various fields, particularly in environmental science and microbiology. This article delves into its biological activity, focusing on its metabolic pathways, ecological impact, and implications for microbial communities.

Chloromethane, a simple alkyl halide, is naturally produced in the environment, primarily through biological processes in certain plants and microbial communities. The introduction of the 13C isotope allows for enhanced tracking of its metabolic pathways in biological systems.

Metabolic Pathways

-

Microbial Degradation :

- Certain bacteria can utilize chloromethane as a carbon source. For instance, studies have shown that members of the Alphaproteobacteria and Actinobacteria phyla exhibit significant chloromethane degradation capabilities when supplemented with methanol (CH3OH) as an additional substrate .

- A notable organism, Methylobacterium extorquens, although well-studied for its chloromethane degradation, was not found to be involved in certain soil sink activities, indicating a diverse microbial community responsible for this process .

-

Stable Isotope Labeling :

- The use of CH3Cl-13C in experiments allows researchers to trace the incorporation of carbon into microbial biomass and metabolites. This technique has revealed that chloromethane can be metabolized through pathways involving methanol and other one-carbon compounds, enhancing our understanding of microbial ecology in forest soils .

Ecological Impact

Chloromethane plays a crucial role in the global carbon cycle, particularly in forest ecosystems where it is produced and consumed by various microbial communities. Its degradation contributes to the removal of reactive chlorine species from the atmosphere, thus influencing atmospheric chemistry.

Table 1: Sources and Sinks of Chloromethane

| Source/Sink | Description | Estimated Contribution |

|---|---|---|

| Natural Production | Emitted by tropical rainforests | 400-1100 Gg/year |

| Microbial Degradation | Bacterial consumption in soils | Significant sink |

| Atmospheric Reaction | Reacts with hydroxyl radicals (OH) | Major loss pathway |

Case Studies and Research Findings

-

Microcosm Experiments :

- In laboratory settings, microcosms were created to study the degradation rates of chloromethane in soil. These studies employed stable isotope probing (SIP) techniques to monitor changes in microbial community composition and activity over time .

- Results indicated that the presence of methanol significantly increased the chloromethane consumption rate, suggesting a competitive advantage for methylotrophic bacteria that can utilize multiple one-carbon substrates .

- Field Studies :

Properties

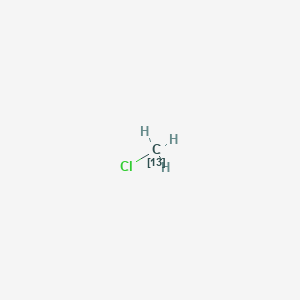

IUPAC Name |

chloro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMKBQYUWJMIP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583926 | |

| Record name | Chloro(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19961-13-8 | |

| Record name | Chloro(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19961-13-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.